n-Methyl-[1,1'-biphenyl]-3-methanamine is an organic compound classified as a biphenyl derivative. It consists of two interconnected benzene rings with a methyl group and an amine functional group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its synthesis and characterization have been extensively studied, revealing its significance in developing more complex chemical entities.
The compound is cataloged under the Chemical Abstracts Service registry number 709649-61-6 and is recognized in various chemical databases, including BenchChem and EPA DSSTox. It falls under the category of biphenyl derivatives, which are characterized by their dual aromatic structures that contribute to their unique chemical properties.
The synthesis of n-Methyl-[1,1'-biphenyl]-3-methanamine typically employs the Suzuki-Miyaura coupling reaction. This method involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The process can be broken down into several key steps:
Industrial production often utilizes optimized conditions such as specific solvents, temperatures, and catalyst concentrations to maximize yield and purity. The use of palladium catalysts is essential for facilitating the coupling reactions efficiently .
The molecular formula for n-Methyl-[1,1'-biphenyl]-3-methanamine is . The structural representation includes:
Key structural data include:
n-Methyl-[1,1'-biphenyl]-3-methanamine can undergo several types of chemical reactions:
Typical reagents include:
The mechanism underlying the chemical reactions involving n-Methyl-[1,1'-biphenyl]-3-methanamine often involves several steps:
This mechanism highlights how n-Methyl-[1,1'-biphenyl]-3-methanamine can participate in complex synthetic pathways.
Relevant analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to characterize its physical and chemical properties .
n-Methyl-[1,1'-biphenyl]-3-methanamine finds diverse applications across various scientific fields:
The compound n-Methyl-[1,1'-biphenyl]-3-methanamine (CAS 617-00-5) exemplifies a privileged scaffold in medicinal chemistry, featuring a biphenyl core with a methylaminomethyl substituent at the meta position. Its molecular formula C₁₄H₁₅N (MW 197.28 g/mol) enables three-dimensional spatial arrangement critical for target engagement [4]. The biphenyl system provides rotational flexibility, while the methylamine group serves as a hydrogen bond acceptor/donor, enhancing protein-ligand interactions. This structural motif appears in pharmaceuticals targeting CNS disorders, inflammation, and oncology, as the electron-rich biphenyl system facilitates π-stacking with aromatic amino acid residues [5]. The meta-substitution pattern on the biphenyl framework optimizes binding pocket occupancy in enzymes and receptors, distinguishing it from ortho- or para-substituted analogs that may exhibit steric hindrance or reduced bioavailability [1] [4].
Table 1: Key Identifiers of n-Methyl-[1,1'-biphenyl]-3-methanamine
Property | Value |
---|---|
CAS Registry Number | 617-00-5 |
IUPAC Name | n-Methyl-[1,1'-biphenyl]-3-methanamine |
Synonyms | Methyl(3-biphenylylmethyl)amine; N-Methyl[1,1'-biphenyl]-3-methanamine; 1-(Biphenyl-3-yl)-N-methylmethanamine |
Molecular Formula | C₁₄H₁₅N |
Molecular Weight | 197.28 g/mol |
ChemSpider ID | 53846799 |
The biphenyl moiety in this compound exhibits restricted rotation around the C1–C1' axis when ortho substituents are introduced, leading to atropisomerism – a form of axial chirality with significant pharmacological implications. While n-Methyl-[1,1'-biphenyl]-3-methanamine itself lacks ortho-substituents necessary for stable atropisomers, its synthetic derivatives can display rotational barriers exceeding 30 kcal/mol, enabling isolation of enantiomers with distinct biological activities [9]. Atropisomeric analogs of biphenyl methanamines demonstrate >100-fold differences in target affinity between enantiomers in kinase inhibitors and CNS agents, as documented in studies of similar biaryl systems [9]. The methylaminomethyl group at C3 influences the rotational energy barrier by altering electron density distribution across the biphenyl system. This property is exploited in drug design to optimize target residence times and selectivity profiles, particularly in GPCR-targeted therapeutics where conformational dynamics dictate efficacy [4] [9].
Biphenyl scaffolds emerged as medicinal chemistry cornerstones following the seminal Ullmann reaction (1901), enabling copper-catalyzed biaryl couplings [5]. The development of Suzuki-Miyaura cross-coupling in the 1980s revolutionized access to unsymmetrical biphenyls like n-Methyl-[1,1'-biphenyl]-3-methanamine, allowing chemoselective introduction of the methylaminomethyl group via boronic acid intermediates [5]. Historically, biphenyl derivatives gained prominence through:
The specific incorporation of N-methylmethanamine functionalities accelerated in the 2000s with CNS drug discovery, as evidenced by patented serotonin/norepinephrine reuptake inhibitors featuring the biphenyl-methanamine core [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7